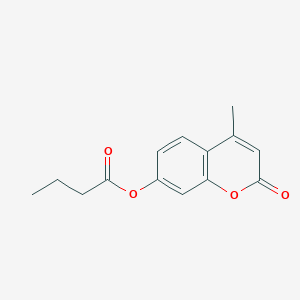

4-Methylumbelliferyl butyrate

Description

substrate from butyrate esterase

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-3-4-13(15)17-10-5-6-11-9(2)7-14(16)18-12(11)8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPUJZVCZXWKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066246 | |

| Record name | Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17695-46-4 | |

| Record name | 4-Methylumbelliferone butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17695-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017695464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17695-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYRYL 4-METHYLUMBELLIFERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THY0NZ2Z72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methylumbelliferyl Butyrate: A Fluorogenic Probe for Hydrolase Activity in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylumbelliferyl butyrate (4-MUB) is a widely utilized fluorogenic substrate in biochemical and biomedical research, primarily for the sensitive detection and quantification of esterase and lipase activity.[1][2] Its utility spans fundamental enzymology, drug discovery, diagnostics, and food quality control. This document provides a comprehensive overview of the core applications of 4-MUB, detailing its mechanism of action, experimental protocols, and data interpretation.

Introduction

This compound is a synthetic compound belonging to the coumarin family.[3] Structurally, it is the butyrate ester of 4-methylumbelliferone (4-MU), a fluorescent molecule.[3] In its esterified form, 4-MUB is essentially non-fluorescent. However, upon enzymatic hydrolysis of the butyrate group by esterases or lipases, the highly fluorescent 4-methylumbelliferone is released.[1][4] This direct relationship between enzyme activity and fluorescence intensity forms the basis of a highly sensitive and continuous assay.[2]

The primary applications of 4-MUB in a research context include:

-

Enzyme Activity Assays: Quantifying the activity of various hydrolases, particularly esterases and lipases, in biological samples.[1]

-

Drug Discovery: Screening for potential inhibitors or activators of lipases and esterases.[1][5]

-

Microbiology: Rapid identification of microorganisms based on their butyrate esterase activity, such as Moraxella catarrhalis.[6][7]

-

Food Industry: Assessing the quality of fats and oils by measuring lipase activity, which can be an indicator of spoilage.[1]

Mechanism of Action

The utility of this compound as a research tool is centered on its fluorogenic properties upon enzymatic cleavage. The workflow of this process is depicted below.

Caption: Enzymatic hydrolysis of 4-MUB and subsequent fluorescence detection.

The esterase or lipase enzyme catalyzes the hydrolysis of the ester bond in 4-MUB, releasing butyrate and 4-methylumbelliferone (4-MU). The resulting 4-MU exhibits strong fluorescence under alkaline conditions, with an excitation maximum around 360-365 nm and an emission maximum in the range of 445-449 nm.[4][8] The rate of fluorescence increase is directly proportional to the enzyme's activity.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound in research.

Table 1: Physicochemical and Spectroscopic Properties of 4-MUB and 4-MU

| Property | This compound (4-MUB) | 4-Methylumbelliferone (4-MU) | Reference |

| CAS Number | 17695-46-4 | 90-33-5 | [1][9] |

| Molecular Formula | C₁₄H₁₄O₄ | C₁₀H₈O₃ | [1][9] |

| Molecular Weight | 246.26 g/mol | 176.17 g/mol | [1][9] |

| Appearance | Off-white to white powder | White to yellowish crystals | [1] |

| Melting Point | 90-94 °C | 185-192 °C | [1] |

| Solubility | Soluble in DMSO and DMF | Soluble in ethanol, methanol, DMSO | [4][8] |

| Excitation Wavelength (λex) | ~312 nm (in methanol) | ~360-365 nm | [4][8] |

| Emission Wavelength (λem) | Not applicable (non-fluorescent) | ~445-449 nm | [4][8] |

Table 2: Example IC50 Values for Lipase Inhibitors using 4-MUB Assay

| Inhibitor | Enzyme | IC50 Value | Reference |

| Tropolone | Candida rugosa lipase | 3.95 x 10⁻⁴ M | [5] |

Experimental Protocols

This section provides a generalized methodology for a lipase/esterase activity assay using 4-MUB. Specific parameters may require optimization depending on the enzyme source and experimental goals.

Materials and Reagents

-

This compound (4-MUB)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 0.05 M phosphate buffer, pH 7.0 or 0.1 M Tris-HCl, pH 8.0)

-

Enzyme solution (e.g., purified enzyme, cell lysate, or biological fluid)

-

Stop Solution (e.g., 0.2 M glycine-NaOH buffer, pH 10.5 or 10% o-phosphoric acid)

-

96-well black microplate

-

Fluorometric microplate reader

Assay Workflow

The following diagram illustrates the typical workflow for a 4-MUB-based enzyme activity assay.

Caption: A stepwise representation of a typical 4-MUB enzyme assay protocol.

Detailed Methodology

-

Preparation of 4-MUB Stock Solution: Prepare a stock solution of 4-MUB (e.g., 10 mM) in DMSO.[5] This stock solution should be stored protected from light at -20°C.

-

Preparation of Working Solutions:

-

Dilute the 4-MUB stock solution to the desired final concentration (e.g., 0.25 mM) in the assay buffer.[5]

-

Prepare dilutions of the enzyme sample in the assay buffer.

-

-

Assay Procedure:

-

Pipette the enzyme solution into the wells of a 96-well black microplate.

-

To initiate the reaction, add the 4-MUB working solution to each well.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 25 minutes).[5]

-

Stop the reaction by adding a stop solution. The alkaline nature of some stop solutions (e.g., glycine-NaOH) also enhances the fluorescence of the 4-MU product.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation set to approximately 365 nm and emission at approximately 445 nm.

-

-

Data Analysis:

-

Prepare a standard curve using known concentrations of 4-methylumbelliferone to convert fluorescence units into moles of product formed.

-

Enzyme activity is typically expressed as the amount of product formed per unit of time per amount of enzyme (e.g., µmol/min/mg protein). One unit of activity is often defined as the amount of enzyme required to catalyze the formation of 1 µmol of 4-MU per minute under the specified assay conditions.[10]

-

Applications in Drug Development and Other Fields

High-Throughput Screening (HTS) for Inhibitors

The simplicity and sensitivity of the 4-MUB assay make it highly suitable for high-throughput screening of compound libraries to identify potential inhibitors of lipases and esterases.[1][5] By measuring the reduction in fluorescence in the presence of test compounds, researchers can rapidly identify hits for further development.

Zymography

4-MUB can be used as a substrate in zymography to detect the activity of lipases and esterases directly in polyacrylamide gels following electrophoresis.[11] This technique allows for the determination of the molecular weight of the active enzymes. After electrophoresis, the gel is incubated with 4-MUB, and the fluorescent bands corresponding to enzymatic activity can be visualized under UV light.[11]

The Broader Research Context of Butyrate

While 4-MUB is a tool to measure enzyme activity, its hydrolysis product, butyrate, is a biologically significant short-chain fatty acid (SCFA). Butyrate is a key energy source for colonocytes and plays crucial roles in gut health, including maintaining the intestinal barrier, modulating immune responses, and reducing inflammation.[12][13] It is known to exert these effects through various mechanisms, including the inhibition of histone deacetylases (HDACs) and signaling through G-protein-coupled receptors.[12][14]

It is important to distinguish the research application of 4-MUB from that of its metabolic product, 4-methylumbelliferone (4-MU), which is also used as a therapeutic agent. 4-MU has been investigated for its ability to inhibit hyaluronan synthesis and has shown potential in treating conditions like liver fibrosis, inflammation, and cancer.[15][16][17]

Conclusion

This compound is an indispensable tool for researchers studying lipases and esterases. Its fluorogenic nature provides a sensitive, continuous, and high-throughput compatible method for quantifying enzyme activity. This technical guide has outlined the fundamental principles, protocols, and applications of 4-MUB, providing a solid foundation for its effective use in research and drug development. The clear distinction between the substrate (4-MUB), its fluorescent product (4-MU), and the biologically active product (butyrate) is crucial for the precise design and interpretation of experiments.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Hydrolysis of this compound: A convenient and sensitive fluorescent assay for lipase activity | Semantic Scholar [semanticscholar.org]

- 3. 4-Methylumbelliferone butyrate | C14H14O4 | CID 87247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound fluorescence, = 95 HPCE 17695-46-4 [sigmaaldrich.com]

- 5. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid identification of Branhamella catarrhalis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Butyrate esterase (this compound) spot test, a simple method for immediate identification of Moraxella (Branhamella) catarrhalis [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, Fluorogenic butyrate esterase substrate (CAS 17695-46-4) | Abcam [abcam.com]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Implications of butyrate and its derivatives for gut health and animal production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The potential of 4-Methylumbelliferone to be repurposed for treating liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylumbelliferyl Butyrate: A Comprehensive Technical Guide to its Principle of Action and Application in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl butyrate (4-MUB) is a widely utilized fluorogenic substrate for the sensitive detection and quantification of esterase and lipase activity. Its utility spans various research and development areas, from fundamental enzymology to drug discovery and food quality control. This in-depth technical guide elucidates the core principle of action of 4-MUB, provides a compilation of quantitative data, details experimental protocols, and visualizes the key enzymatic and signaling pathways involved.

Principle of Action

The fundamental principle behind the use of this compound (4-MUB) in enzyme assays lies in the enzymatic cleavage of a non-fluorescent substrate to yield a highly fluorescent product.[1] 4-MUB itself is a non-fluorescent molecule. However, in the presence of enzymes with esterase or lipase activity, the ester bond linking the butyrate moiety to the 4-methylumbelliferone (4-MU) core is hydrolyzed. This enzymatic cleavage releases butyric acid and the highly fluorescent compound 4-methylumbelliferone (4-MU), also known as hymecromone.[2][3][4]

The fluorescence of the liberated 4-MU is pH-dependent, with its intensity significantly increasing at alkaline pH.[1] The reaction is typically stopped with a high-pH buffer, such as sodium carbonate, which also serves to maximize the fluorescent signal of the 4-MU product.[1] The intensity of the fluorescence, measured at an excitation wavelength of approximately 365 nm and an emission wavelength of around 445 nm, is directly proportional to the amount of 4-MU produced.[5] This, in turn, is a direct measure of the enzymatic activity of the lipase or esterase in the sample.[1]

Data Presentation: Kinetic Parameters of Enzymes with 4-MUB

The following table summarizes the kinetic parameters (Michaelis constant, Km, and maximum velocity, Vmax) of various lipases and esterases with this compound as the substrate. These values are crucial for understanding the affinity of the enzyme for the substrate and its catalytic efficiency. A lower Km value indicates a higher affinity of the enzyme for the substrate.[5][6]

| Enzyme Source | Enzyme Type | Km (mM) | Vmax (µM/min) | Optimal pH | Optimal Temperature (°C) | Reference |

| Candida rugosa | Lipase | 0.46 ± 0.06 | 0.54 ± 0.03 | 7.0 | 37 | [7] |

| Triticum aestivum | Esterase | 0.190 ± 0.097 | 0.00588 ± 0.00105 (µM/s) | 7.2 | Not Specified | [8] |

| Metagenomic Library (Est2L) | Esterase | 0.67 | 0.072 (U/mg) | 10.0 | 60 | [8] |

| Metagenomic Library (Est4L) | Esterase | 0.10 | 0.036 (U/mg) | 10.0 | 40-50 | [8] |

| Cultured Skin Fibroblasts | Acid Esterase | 0.196 | Not Specified | 4.0 | Not Specified | [9] |

| Cultured Amniotic Fluid Cells | Acid Esterase | 0.196 | Not Specified | 4.0 | Not Specified | [9] |

Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and reliable results. Below are protocols for 4-MUB-based enzyme assays in different sample matrices.

General Lipase/Esterase Activity Assay in Purified or Crude Enzyme Preparations

This protocol can be adapted for various purified or partially purified enzyme solutions.

Reagents:

-

Assay Buffer: 50 mM Phosphate Buffer, pH 7.0.

-

4-MUB Stock Solution: 10 mM 4-MUB in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Working Substrate Solution: Dilute the 4-MUB stock solution in Assay Buffer to the desired final concentration (e.g., 0.25 mM). Prepare fresh.

-

Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃).

-

4-MU Standard Stock Solution: 1 mM 4-Methylumbelliferone in DMSO. Store at 4°C, protected from light.

Procedure:

-

Prepare a standard curve by making serial dilutions of the 4-MU standard stock solution in the Stop Solution.

-

In a 96-well black microplate, add 50 µL of the enzyme sample (diluted in Assay Buffer if necessary).

-

To initiate the reaction, add 50 µL of the pre-warmed (37°C) working substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Calculate the enzyme activity based on the 4-MU standard curve, typically expressed as nmol of 4-MU produced per minute per mg of protein.

Lipase Activity Assay in Microbial Cultures

This protocol is suitable for screening lipase-producing microorganisms.

Reagents:

-

Growth Medium: Appropriate liquid or solid medium for the microorganism.

-

4-MUB Overlay Solution: 100 µM 4-MUB in 50 mM Phosphate Buffer, pH 7.0. Prepare from a 25 mM stock solution in ethylene glycol monomethyl ether.[10]

Procedure for Solid Media:

-

Culture the microorganisms on a solid agar medium until colonies are visible.

-

Overlay the plate with the 4-MUB Overlay Solution.

-

Incubate at room temperature for 10-30 minutes.

-

Visualize the plates under UV light. Colonies exhibiting lipase activity will be surrounded by a fluorescent halo due to the hydrolysis of 4-MUB and release of 4-MU.[10]

Procedure for Liquid Cultures:

-

Centrifuge the liquid culture to separate the cells from the supernatant. The supernatant can be assayed for extracellular lipase activity.

-

To assay for intracellular lipase, resuspend the cell pellet in a suitable lysis buffer and prepare a cell-free extract.

-

Follow the general lipase/esterase activity assay protocol described in section 3.1, using the culture supernatant or cell-free extract as the enzyme sample.

Esterase Activity Assay in Serum or Plasma

This protocol requires careful consideration of endogenous fluorescence and potential inhibitors in the sample matrix.

Reagents:

-

Sample Dilution Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Other reagents are the same as in the general protocol.

Procedure:

-

Dilute the serum or plasma sample in Sample Dilution Buffer (e.g., 1:10 or higher) to minimize matrix effects.

-

It is crucial to include a sample blank for each sample, which contains the diluted serum/plasma and all reagents except the 4-MUB substrate. This will account for endogenous fluorescence.

-

Follow the general lipase/esterase activity assay protocol (section 3.1), using the diluted serum/plasma as the enzyme sample.

-

Subtract the fluorescence reading of the sample blank from the corresponding sample reading before calculating the enzyme activity.

Mandatory Visualizations

Enzymatic Reaction and Experimental Workflow

Signaling Pathways of Butyrate

The hydrolysis of 4-MUB releases butyrate, a short-chain fatty acid with significant biological activities. Butyrate acts as a signaling molecule, primarily through the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs), leading to the modulation of various cellular processes, including the NF-κB signaling pathway.

Conclusion

This compound serves as a powerful and versatile tool for the study of esterase and lipase activity. Its principle of action, based on the enzymatic release of the fluorescent 4-methylumbelliferone, allows for sensitive and quantitative measurements. A thorough understanding of the experimental parameters and the biological implications of the reaction product, butyrate, is crucial for the accurate interpretation of results and for leveraging this assay in drug development and other research areas. The provided protocols and pathway diagrams offer a solid foundation for the application and understanding of 4-MUB in a scientific setting.

References

- 1. researchgate.net [researchgate.net]

- 2. The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Untitled Document [ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. elar.uspu.ru [elar.uspu.ru]

- 9. Acid esterase activity in cultured skin fibroblasts and amniotic fluid cells using 4-methylumbelliferyl palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Butyrate Produced by Gut Microbiota Regulates Atherosclerosis: A Narrative Review of the Latest Findings - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of 4-Methylumbelliferyl butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl butyrate (4-MUB) is a fluorogenic substrate widely utilized in biochemical and biomedical research for the detection and quantification of esterase and lipase activity.[1][2] Structurally, it is a butyrate ester of 4-methylumbelliferone, a fluorescent coumarin derivative.[3] The enzymatic cleavage of the butyrate group by esterases or lipases releases the highly fluorescent 4-methylumbelliferone (4-MU), providing a sensitive and convenient method for monitoring enzyme kinetics.[4] This property makes 4-MUB an invaluable tool in various applications, including enzyme activity assays, high-throughput screening for enzyme inhibitors, and diagnostics.[1][5] Beyond its role as a substrate, the butyrate moiety is a short-chain fatty acid known to play a significant role in various cellular signaling pathways, making the compound and its metabolic product relevant in the study of cell biology and pharmacology.[6][7]

Chemical and Physical Properties

This compound is a synthetic, off-white to white crystalline powder.[1][8] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform, but only partly miscible with water.[8][9][10]

Table 1: General Chemical Properties

| Property | Value | References |

| CAS Number | 17695-46-4 | [1][2][9] |

| Molecular Formula | C₁₄H₁₄O₄ | [1][2][9] |

| Molecular Weight | 246.26 g/mol | [1][2][9] |

| Appearance | Off-white to white powder/crystals | [1] |

| Purity | ≥95% to ≥99% (depending on supplier) | [1][9] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | References |

| Melting Point | 90-94 °C | [1][11] |

| Solubility | Soluble in DMSO, DMF, 2-methoxyethanol, chloroform. Partly miscible with water. | [8][9][10][11] |

| Storage Temperature | -20°C to 8°C (protect from light and moisture) | [1][11] |

| Fluorescence | Substrate (4-MUB): Relatively non-fluorescent. Product (4-MU): λex ~365 nm; λem ~445 nm | [9][11] |

Experimental Protocols

Enzyme Activity Assay using this compound

This protocol outlines a general method for determining the activity of esterases or lipases using 4-MUB as a fluorogenic substrate. The assay is based on the enzymatic hydrolysis of 4-MUB to the fluorescent product 4-methylumbelliferone (4-MU).

Materials:

-

This compound (4-MUB)

-

Dimethyl sulfoxide (DMSO) or other suitable organic solvent

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Enzyme solution (e.g., lipase, esterase)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of 4-MUB in DMSO. The concentration of the stock solution will depend on the desired final assay concentration.

-

Reaction Mixture Preparation: In each well of a 96-well black microplate, prepare the reaction mixture by adding the assay buffer and the enzyme solution.

-

Initiation of Reaction: To start the reaction, add the 4-MUB stock solution to each well. The final concentration of 4-MUB should be optimized for the specific enzyme being assayed.

-

Incubation: Incubate the microplate at a constant temperature (e.g., 37°C) for a defined period. The incubation time will depend on the activity of the enzyme.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.[9][11]

-

Data Analysis: The rate of the enzymatic reaction is determined by the increase in fluorescence over time. A standard curve using known concentrations of 4-methylumbelliferone can be used to convert the fluorescence readings into the amount of product formed.

Caption: Workflow for a typical fluorometric enzyme assay using this compound.

Signaling Pathways Influenced by Butyrate

The enzymatic hydrolysis of this compound releases butyrate, a short-chain fatty acid that is a biologically active molecule known to modulate several signaling pathways.[6][7] This is a critical consideration for researchers, as the accumulation of butyrate in an assay system could have secondary effects on cellular models.

Butyrate is a well-known inhibitor of histone deacetylases (HDACs), leading to changes in gene expression.[6] It can also activate G-protein coupled receptors such as GPR41, GPR43, and GPR109a.[6] Downstream of these initial events, butyrate has been shown to influence key signaling cascades including the PI3K/Akt, MAPK, and NF-κB pathways.[6][12] These pathways are central to the regulation of cell proliferation, differentiation, apoptosis, and inflammation.[7][13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 4-Methylumbelliferone butyrate | C14H14O4 | CID 87247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydrolysis of this compound: A convenient and sensitive fluorescent assay for lipase activity | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Intestinal Microbial⁻Elaborated Butyrate on Oncogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. adipogen.com [adipogen.com]

- 9. This compound, Fluorogenic butyrate esterase substrate (CAS 17695-46-4) | Abcam [abcam.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. This compound - CAS-Number 17695-46-4 - Order from Chemodex [chemodex.com]

- 12. Butyrate regulates leptin expression through different signaling pathways in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of 4-Methylumbelliferyl Butyrate as a Fluorogenic Substrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl butyrate (4-MUB) is a widely utilized fluorogenic substrate for the sensitive detection of esterase and lipase activity.[1] Its utility in biochemical assays stems from a straightforward enzymatic reaction that converts a non-fluorescent molecule into a highly fluorescent product, allowing for the quantification of enzyme activity with high sensitivity. This technical guide provides a comprehensive overview of the core mechanism of 4-MUB, detailed experimental protocols, and its application in the context of relevant signaling pathways.

Core Mechanism of Action

The fundamental principle behind 4-MUB as a fluorogenic substrate lies in the enzymatic hydrolysis of the ester bond linking the butyrate moiety to the 4-methylumbelliferone (4-MU) core. In its esterified form, 4-MUB is essentially non-fluorescent. However, upon cleavage by an esterase or lipase, it releases butyric acid and the highly fluorescent compound 4-methylumbelliferone.[2][3]

The fluorescence of the liberated 4-MU is pH-dependent, with maximal fluorescence intensity observed in alkaline conditions (pH > 9). This property is often exploited in endpoint assays where a stop solution with a high pH is added to maximize the fluorescent signal. The intensity of the fluorescence, typically measured at an excitation wavelength of approximately 365 nm and an emission wavelength of around 445 nm, is directly proportional to the amount of 4-MU produced, and thus, to the enzymatic activity.

Quantitative Data

The following tables summarize key quantitative data for the use of 4-MUB and its fluorescent product, 4-MU.

Table 1: Physicochemical and Spectroscopic Properties of this compound and 4-Methylumbelliferone

| Property | This compound (4-MUB) | 4-Methylumbelliferone (4-MU) |

| Molecular Formula | C₁₄H₁₄O₄ | C₁₀H₈O₃ |

| Molecular Weight | 246.26 g/mol | 176.17 g/mol |

| Appearance | White to off-white powder | White to yellowish crystalline powder |

| Solubility | Soluble in DMSO and DMF | Soluble in methanol, ethanol, and alkaline solutions |

| Fluorescence | Non-fluorescent | Highly fluorescent |

| Excitation Maxima (λex) | N/A | ~365 nm |

| Emission Maxima (λem) | N/A | ~445 nm (in 0.1 M Tris, pH 8.0) |

Table 2: Kinetic Parameters of Enzymes with this compound

| Enzyme | Source | Km (mM) | Vmax (µM/min) | Optimal pH | Optimal Temperature (°C) |

| Lipase | Candida rugosa | 0.46 ± 0.06 | 0.54 ± 0.03 | 7.0 | 37 |

| Esterase | Geobacillus sp. TF17 | 0.056 | 19.38 U/mg protein | 7.5 | 50 |

| Esterase | Bacillus licheniformis | 0.52 (with p-nitrophenyl caproate) | N/A | 8.0-8.5 | 45 |

| Esterase | Salimicrobium sp. LY19 | N/A | N/A | 7.0 | 50 |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of 4-MUB by dissolving the appropriate amount of the powder in high-quality DMSO or DMF. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.46 mg of 4-MUB in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The solution is stable for up to 12 months when stored properly.[1] For working solutions, dilute the stock solution in the appropriate assay buffer immediately before use.

General Protocol for Esterase/Lipase Activity Assay

Materials:

-

Enzyme sample (e.g., cell lysate, purified enzyme)

-

4-MUB stock solution (10 mM in DMSO)

-

Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.0 or 50 mM Tris-HCl, pH 8.0)

-

Stop Solution (e.g., 0.2 M Sodium Carbonate or 0.1 M Glycine-NaOH, pH 10.5)

-

4-Methylumbelliferone (for standard curve)

-

Black, flat-bottom 96-well microplate

-

Fluorometer capable of excitation at ~365 nm and emission at ~445 nm

Procedure:

-

Prepare a 4-MU Standard Curve:

-

Prepare a series of dilutions of 4-MU in the assay buffer ranging from a final concentration of 0 to 50 µM.

-

Add the stop solution to each standard.

-

Measure the fluorescence of the standards to generate a standard curve. This will be used to convert the relative fluorescence units (RFU) of the samples to the concentration of the product formed.

-

-

Enzyme Reaction:

-

Add 50 µL of the enzyme sample (appropriately diluted in assay buffer) to the wells of the 96-well plate.

-

Include a blank control containing only the assay buffer instead of the enzyme sample.

-

Prepare the working substrate solution by diluting the 10 mM 4-MUB stock solution in the assay buffer to the desired final concentration (e.g., 0.25 mM).

-

Initiate the enzymatic reaction by adding 50 µL of the working substrate solution to each well.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction:

-

Terminate the reaction by adding 100 µL of the stop solution to each well. This will also raise the pH to maximize the fluorescence of the 4-MU product.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of each well using a fluorometer with excitation at ~365 nm and emission at ~445 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank control from the fluorescence of the samples.

-

Use the 4-MU standard curve to convert the corrected fluorescence readings into the concentration of 4-MU produced.

-

Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.

-

Visualizations

Enzymatic Hydrolysis of this compound

Caption: Enzymatic cleavage of 4-MUB by lipase or esterase.

General Experimental Workflow for a 4-MUB Assay

Caption: A typical workflow for measuring enzyme activity using 4-MUB.

Lipase Activity and the mTOR Signaling Pathway

Caption: Lipase-generated fatty acids can influence mTORC1 signaling.

Signaling Pathway Relevance

The activity of lipases and esterases, quantifiable by the 4-MUB assay, is integral to various cellular signaling pathways, particularly in the context of cancer and metabolic diseases. One of the key pathways influenced by the products of lipolysis is the mechanistic target of rapamycin (mTOR) pathway. The mTOR signaling network is a central regulator of cell growth, proliferation, and metabolism.[4][5]

Lipases hydrolyze triglycerides to release free fatty acids. These fatty acids can act as signaling molecules that activate the mTORC1 complex.[4] Activated mTORC1 then promotes anabolic processes such as protein and lipid synthesis through the phosphorylation of downstream targets like S6K1 and 4E-BP1, while simultaneously inhibiting catabolic processes like autophagy.[6] In various cancers, the upregulation of lipases can lead to an increased supply of fatty acids, which in turn can fuel the mTOR pathway, promoting tumor growth and proliferation. Therefore, the use of 4-MUB to quantify lipase and esterase activity can be a valuable tool in drug discovery efforts aimed at targeting these metabolic pathways in cancer and other diseases. Furthermore, esterases are involved in cell signaling through their role in the breakdown of biomolecules and detoxification, and their dysregulation is associated with various pathological conditions.[7][8]

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the measurement of lipase and esterase activity. Its mechanism of action, based on the enzymatic release of the highly fluorescent 4-methylumbelliferone, allows for straightforward and quantifiable assays. The ability to measure the activity of these enzymes is critical for understanding their roles in cellular signaling pathways, such as the mTOR pathway, and for the development of novel therapeutics targeting metabolic processes in disease. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize 4-MUB in their studies.

References

- 1. This compound, Fluorogenic butyrate esterase substrate (CAS 17695-46-4) | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of a thermostable esterase activity from the moderate thermophile Bacillus licheniformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The multifaceted role of mTORC1 in the control of lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

The Advent and Application of 4-Methylumbelliferyl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl butyrate (4-MUB) is a fluorogenic substrate widely employed in biochemical assays to detect and quantify the activity of various esterases and lipases. Its utility lies in the enzymatic cleavage of the non-fluorescent 4-MUB molecule, which yields butyric acid and the highly fluorescent product, 4-methylumbelliferone (4-MU). The intensity of the emitted fluorescence is directly proportional to the enzymatic activity, offering a sensitive and continuous method for enzyme characterization, inhibitor screening, and diagnostic applications. This technical guide provides an in-depth overview of the discovery, history, and core applications of 4-MUB, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biochemical pathways and workflows.

Discovery and Historical Context

Chemical Properties

| Property | Value |

| IUPAC Name | (4-methyl-2-oxo-2H-chromen-7-yl) butanoate |

| CAS Number | 17695-46-4 |

| Molecular Formula | C₁₄H₁₄O₄ |

| Molecular Weight | 246.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, and ethanol |

| Excitation Wavelength (4-MU) | ~360-365 nm |

| Emission Wavelength (4-MU) | ~445-450 nm |

Mechanism of Action

The utility of 4-MUB as a fluorogenic substrate is based on a straightforward enzymatic reaction. In its esterified form, 4-MUB is essentially non-fluorescent. Upon interaction with a suitable esterase or lipase, the ester bond is hydrolyzed. This releases butyrate and the fluorescent molecule 4-methylumbelliferone (4-MU). The rate of 4-MU formation, and thus the increase in fluorescence, is directly proportional to the enzyme's activity under specific conditions.

Caption: Enzymatic cleavage of 4-MUB to fluorescent 4-MU.

Quantitative Data: Enzyme Kinetics

The following table summarizes kinetic parameters for the hydrolysis of 4-MUB by various lipases and esterases. It is important to note that optimal conditions can vary significantly between enzymes.

| Enzyme | Source Organism | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Lipase | Candida rugosa | 0.46 ± 0.06[1] | 0.54 ± 0.03 µM/min[1] | 7.0 - 8.5 | 37 - 50 |

| Lipase | Bacillus sp. | Not specified | Not specified | 10.0[2] | 60[2] |

| Pancreatic Lipase | Porcine | Not specified | Not specified | ~8.0 | 37 |

| Butyrate Esterase | Moraxella catarrhalis | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

General Lipase/Esterase Activity Assay using 4-MUB

This protocol provides a general framework for a 96-well plate-based fluorometric assay.

Materials:

-

This compound (4-MUB)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, or phosphate buffer, pH 7.0)

-

Enzyme solution (purified or crude extract)

-

4-Methylumbelliferone (4-MU) standard

-

Black, flat-bottom 96-well microplate

-

Microplate reader with fluorescence detection (Ex: 365 nm, Em: 445 nm)

Procedure:

-

Preparation of Stock Solutions:

-

4-MUB Stock (10 mM): Dissolve an appropriate amount of 4-MUB in DMSO. Store at -20°C, protected from light.

-

4-MU Standard Stock (1 mM): Dissolve an appropriate amount of 4-MU in DMSO. Store at -20°C, protected from light.

-

-

Preparation of Working Solutions:

-

Working Substrate Solution (e.g., 250 µM): Dilute the 10 mM 4-MUB stock solution in the assay buffer to the desired final concentration. Prepare this solution fresh.[1]

-

4-MU Standard Curve: Prepare a series of dilutions of the 1 mM 4-MU standard stock solution in the assay buffer to generate standards with concentrations ranging from 0 to 100 µM.

-

-

Assay Protocol:

-

Add 50 µL of the assay buffer to the blank wells.

-

Add 50 µL of each 4-MU standard dilution to the standard wells.

-

Add 50 µL of the enzyme solution (at various dilutions) to the sample wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of the working substrate solution to all wells. The final volume in each well will be 100 µL.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from all other readings.

-

Generate a standard curve by plotting the fluorescence intensity of the 4-MU standards against their concentrations.

-

Convert the fluorescence readings from the enzymatic reactions into the concentration of 4-MU produced using the standard curve.

-

Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of protein (U/mg).

-

Caption: A typical workflow for a 4-MUB based lipase/esterase assay.

Signaling Pathways and Broader Biological Context

While 4-MUB itself is primarily a tool for in vitro assays, its hydrolysis product, 4-methylumbelliferone (4-MU), has been shown to have significant biological effects. A primary mechanism of 4-MU action is the inhibition of hyaluronic acid (HA) synthesis. 4-MU acts as a competitive substrate for UDP-glucuronosyltransferase (UGT), an enzyme that produces UDP-glucuronic acid, a key precursor for HA synthesis. By depleting the pool of this precursor, 4-MU effectively reduces HA production.

Hyaluronic acid is a major component of the extracellular matrix and is involved in various signaling pathways, particularly in inflammation, cell proliferation, and migration. The downstream effects of 4-MU-mediated HA inhibition can impact several signaling cascades.

Caption: 4-MU inhibits HA synthesis, impacting downstream signaling.

Conclusion

This compound has established itself as a robust and sensitive tool for the study of lipolytic enzymes. Its straightforward mechanism of action, coupled with the high quantum yield of its fluorescent product, makes it suitable for a wide range of applications, from basic enzyme characterization to high-throughput screening in drug discovery. Furthermore, the biological activities of its hydrolysis product, 4-methylumbelliferone, particularly in the context of hyaluronic acid synthesis and inflammatory signaling, open up additional avenues of research where 4-MUB could be indirectly relevant. This guide provides a foundational understanding of 4-MUB for researchers and scientists, enabling its effective implementation in their experimental workflows.

References

- 1. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of extracellular thermophilic highly alkaline lipase from thermophilic bacillus sp isolated from hotspring of Arunachal Pradesh, India - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Methylumbelliferyl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylumbelliferyl butyrate is a crucial fluorogenic substrate extensively utilized in biochemical assays for the detection of esterase and lipase activity. Its synthesis is of significant interest to researchers developing diagnostic tools and screening for enzyme inhibitors. This technical guide provides a comprehensive overview of the synthesis pathway for this compound, including a detailed experimental protocol, a summary of key quantitative data, and a visual representation of the reaction workflow. The primary synthetic route involves the esterification of 4-methylumbelliferone with butyryl chloride.

Introduction

This compound (4-MUB) is a non-fluorescent molecule that, upon enzymatic cleavage of the butyrate ester bond by esterases or lipases, releases the highly fluorescent product 4-methylumbelliferone. This property allows for sensitive and continuous monitoring of enzyme activity. The synthesis of 4-MUB is a fundamental procedure for laboratories involved in enzymology, drug discovery, and clinical diagnostics. This guide outlines a standard and reproducible method for its preparation.

Synthesis Pathway

The most common and efficient method for the synthesis of this compound is the O-acylation of 4-methylumbelliferone (also known as 7-hydroxy-4-methylcoumarin) with butyryl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. Anhydrous conditions are essential to prevent the hydrolysis of the acyl chloride.

A detailed experimental protocol, adapted from the synthesis of a structurally similar compound, 2-Oxo-2H-chromen-7-yl 3-methylbutanoate, is provided below.[1][2][3][4]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₄ | |

| Molecular Weight | 246.26 g/mol | [5] |

| Purity | ≥95% (HPCE) or ≥99% (HPLC) | [5] |

| Melting Point | 90 - 94 °C | [5] |

| Appearance | Off-white to white powder | [5] |

| Solubility | Soluble in DMSO and DMF | |

| Excitation Wavelength | ~360 nm | |

| Emission Wavelength | ~449 nm (of 4-methylumbelliferone) | |

| Reported Yield (Analogous Reaction) | 60% | [1][2] |

Experimental Protocol

This protocol describes the synthesis of this compound via the esterification of 4-methylumbelliferone with butyryl chloride.

Materials:

-

4-Methylumbelliferone (7-hydroxy-4-methylcoumarin)

-

Butyryl chloride

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

Chloroform

-

Petroleum ether

-

Hexane

-

Dilute hydrochloric acid solution

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separating funnel

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a solution of butyryl chloride (1.0 equivalent) in dried diethyl ether in a round-bottom flask, add dried pyridine (4.0 - 5.0 equivalents).

-

Addition of 4-Methylumbelliferone: While stirring vigorously, add 4-methylumbelliferone (1.0 equivalent) in small portions over a period of 30 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 3 hours.

-

Work-up: Pour the resulting mixture into a separating funnel containing chloroform. Wash the organic layer with a diluted hydrochloric acid solution until the pH of the aqueous layer is between 2 and 3.

-

Extraction and Drying: Separate the organic phase and wash it with water until neutral. Dry the organic phase with anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent in vacuo to obtain the crude product.

-

Purification: Wash the crude product with petroleum ether and recrystallize from a mixture of chloroform and hexane to yield the pure this compound as a white powder.[1][2]

Visualizations

Synthesis Pathway of this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

References

A Comprehensive Technical Guide to 4-Methylumbelliferyl Butyrate: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylumbelliferyl butyrate (4-MUB) is a fluorogenic substrate widely utilized in enzymatic assays to detect esterase and lipase activity. Its utility in biomedical research and drug development is contingent on a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse experimental conditions. This technical guide provides an in-depth overview of the solubility and stability of 4-MUB, presenting quantitative data, detailed experimental protocols, and relevant biochemical pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development to ensure the accurate and reliable use of 4-MUB in their studies.

Solubility of this compound

The solubility of a compound is a critical parameter for its effective use in experimental assays and formulation development. The solubility of this compound (4-MUB) has been determined in a variety of common laboratory solvents. This section summarizes the available quantitative solubility data for 4-MUB and its parent compound, 4-Methylumbelliferone (4-MU), for comparative purposes.

Data Presentation: Solubility in Organic and Aqueous Solvents

The following tables provide a structured summary of the solubility data for 4-MUB and 4-MU.

Table 1: Solubility of this compound (4-MUB)

| Solvent | Solubility | Reference |

| Chloroform | 100 mg/mL | [1] |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl sulfoxide (DMSO) | Soluble | [1] |

| 2-Methoxyethanol | Soluble | [1] |

| Water | 50 mg/mL (clear, colorless to very faintly yellow) | [1] |

Table 2: Solubility of 4-Methylumbelliferone (4-MU)

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | ~30 mg/mL | |

| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | |

| Ethanol | ~0.25 mg/mL | |

| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |

| Water | Sparingly soluble |

Stability of this compound

The stability of 4-MUB is a crucial factor that can influence the accuracy and reproducibility of experimental results. Degradation of the compound can lead to a decrease in the effective substrate concentration and potentially generate interfering byproducts. This section discusses the stability of 4-MUB with respect to temperature, pH, and light exposure.

Data Presentation: Stability Profile

While specific quantitative kinetic data for the degradation of 4-MUB under various conditions is not extensively available in the public domain, general stability information and data for related coumarin compounds provide valuable insights.

Table 3: Stability of this compound (4-MUB)

| Condition | Observation | Reference |

| Storage Temperature | ||

| +4°C | Stable for at least 2 years when protected from light and moisture. | |

| 0 - 8°C | Recommended storage temperature. | [2] |

| Ambient | Can be shipped at ambient temperature. Stable for up to 12 months for short-term storage. | |

| pH | ||

| General | Subject to hydrolysis, especially at non-neutral pH. The rate of hydrolysis is pH-dependent. | [1][3] |

| Light Exposure | ||

| General | Should be protected from light. Coumarin derivatives can undergo photodegradation. |

Experimental Protocols

This section provides detailed methodologies for conducting key experiments related to the solubility and stability of 4-MUB. These protocols are based on established scientific principles and regulatory guidelines.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is a widely accepted method for determining the equilibrium solubility of a compound.

Objective: To determine the aqueous solubility of 4-MUB in a specified buffer system at a controlled temperature.

Materials:

-

This compound (solid)

-

Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Shaker incubator

-

Centrifuge

-

HPLC-UV or a validated spectrophotometric method for quantification

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of solid 4-MUB to a known volume of the buffer solution in a sealed flask. The excess solid should be visually apparent.

-

Place the flask in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

At each time point, withdraw an aliquot of the suspension.

-

Immediately centrifuge the aliquot at a high speed to pellet the undissolved solid.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

-

Quantify the concentration of 4-MUB in the clear filtrate using a validated analytical method (e.g., HPLC-UV).

-

Equilibrium is considered reached when the concentration of 4-MUB in solution remains constant over successive time points.

Protocol for Forced Degradation Studies (Stability Assessment)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4] This protocol outlines a general approach for investigating the degradation of 4-MUB under various stress conditions.

Objective: To identify potential degradation products and degradation pathways for 4-MUB under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber with controlled light and UV exposure

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Hydrolytic Degradation:

-

Acidic: Mix the 4-MUB solution with an equal volume of hydrochloric acid.

-

Basic: Mix the 4-MUB solution with an equal volume of sodium hydroxide.

-

Neutral: Mix the 4-MUB solution with an equal volume of purified water.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period, taking samples at various time points.

-

Neutralize the acidic and basic samples before analysis.

-

-

Oxidative Degradation:

-

Mix the 4-MUB solution with a solution of hydrogen peroxide.

-

Incubate at room temperature, protected from light, for a specified period.

-

-

Thermal Degradation:

-

Expose a solid sample and a solution of 4-MUB to elevated temperatures (e.g., 70°C) in a temperature-controlled oven for a defined period.

-

-

Photolytic Degradation:

-

Expose a solution of 4-MUB to a controlled light source that provides both visible and UV light in a photostability chamber.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Analysis:

-

Analyze all stressed samples and a control sample (stored under normal conditions) using a stability-indicating HPLC method.

-

The method should be capable of separating the intact 4-MUB from all degradation products.

-

A PDA or MS detector can be used to identify and characterize the degradation products.

-

Signaling Pathways and Experimental Workflows

Hydrolysis of this compound

The primary application of 4-MUB is as a fluorogenic substrate for esterases. The enzymatic hydrolysis of the butyrate ester bond releases the highly fluorescent product, 4-methylumbelliferone (4-MU).

Caption: Enzymatic hydrolysis of 4-MUB.

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a logical workflow for conducting comprehensive solubility and stability assessments of 4-MUB.

Caption: Workflow for 4-MUB solubility and stability testing.

Conclusion

This technical guide provides a consolidated resource on the solubility and stability of this compound. The quantitative data and detailed experimental protocols are intended to assist researchers in the effective and reliable application of this important fluorogenic substrate. A thorough understanding of these fundamental properties is paramount for generating high-quality, reproducible data in a wide range of scientific investigations. Further studies are warranted to generate more comprehensive quantitative data on the degradation kinetics of 4-MUB under various pH and temperature conditions to further enhance its utility in the scientific community.

References

- 1. Hydrolysis of 4-methylumbelliferyl N-acetyl-chitotetraoside catalyzed by hen lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Hydrolysis of 4-methylumbelliferyl N-acetyl-chitotrioside catalyzed by hen and turkey lysozymes. pH dependence of the kinetics constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

4-Methylumbelliferyl Butyrate: A Comprehensive Technical Guide to Safe Handling and Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl butyrate (4-MUB) is a fluorogenic substrate widely utilized in biochemical assays to detect and quantify the activity of various hydrolytic enzymes, particularly esterases and lipases. Its application spans diverse research areas, including enzymology, molecular biology, drug discovery, and food quality testing. The enzymatic hydrolysis of the non-fluorescent 4-MUB yields the highly fluorescent product 4-methylumbelliferone (4-MU), enabling sensitive and real-time monitoring of enzyme activity. This guide provides an in-depth overview of the safe handling of 4-MUB in a laboratory setting, along with detailed experimental protocols for its use in enzyme activity assays.

Safety and Handling

While this compound is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200, it is imperative to adhere to good laboratory practices to minimize exposure and ensure a safe working environment.[1]

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₄ | [2][3] |

| Molecular Weight | 246.26 g/mol | [2][3] |

| Appearance | White to off-white powder or crystals | [4] |

| Melting Point | 90-92 °C | |

| Solubility | Soluble in DMSO and DMF | [4] |

| Storage Temperature | -20°C | [2] |

Hazard Identification and Precautionary Measures

The principal routes of exposure are skin contact, eye contact, and inhalation of dust.[1] Although not considered a hazardous substance, direct contact and inhalation should be avoided.

| Hazard | Precautionary Measures | First Aid |

| Eye Contact | May cause transient discomfort and redness. Wear safety glasses with side shields.[1] | Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids apart. Seek medical attention if irritation persists.[1] |

| Skin Contact | May cause irritation upon prolonged contact. Wear protective gloves (e.g., nitrile rubber).[1] | Remove contaminated clothing. Flush skin with running water and soap.[1] |

| Inhalation | Inhalation of dust may cause respiratory tract irritation. Use in a well-ventilated area. If dust formation is likely, use a NIOSH-approved respirator.[1][2] | Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if discomfort continues.[2] |

| Ingestion | Not considered a likely route of occupational exposure. May be harmful if ingested in large quantities. Do not eat, drink, or smoke when handling. | Rinse mouth with water. Do not induce vomiting. Seek medical advice.[2] |

Handling and Storage

-

Handling : Limit all unnecessary personal contact.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Use in a well-ventilated area and avoid generating dust.[1][2] Wash hands thoroughly after handling.[1]

-

Storage : Store in a cool, dry, and well-ventilated area.[2] Keep the container tightly sealed.[2] Recommended storage temperature is -20°C.[2] Protect from light and moisture.[4]

Experimental Protocols

This compound is a key substrate for fluorometric assays of esterase and lipase activity. The general principle involves the enzymatic cleavage of the butyrate group from 4-MUB, releasing the fluorescent molecule 4-methylumbelliferone (4-MU). The increase in fluorescence intensity over time is directly proportional to the enzyme activity.

Enzymatic Hydrolysis of this compound

The enzymatic reaction involves the hydrolysis of the ester bond in this compound by an esterase or lipase, yielding butyric acid and the fluorescent product 4-methylumbelliferone.

General Protocol for Esterase/Lipase Activity Assay

This protocol provides a general framework for measuring esterase or lipase activity using 4-MUB. Optimal conditions (e.g., pH, temperature, substrate concentration) may vary depending on the specific enzyme and should be determined empirically.

Materials:

-

This compound (4-MUB)

-

Dimethyl sulfoxide (DMSO)

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.0)[5]

-

Enzyme solution (e.g., purified enzyme or cell lysate)

-

Black, flat-bottom 96-well microplate

-

Fluorometer or microplate reader with fluorescence detection capabilities (Excitation: ~365 nm, Emission: ~445 nm)[3]

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of 4-MUB in DMSO.[5] Store at -20°C, protected from light.

-

Prepare a stock solution of the enzyme in a suitable buffer. The concentration will depend on the enzyme's activity.

-

-

Assay Setup:

-

In a black 96-well microplate, add the following to each well:

-

Assay buffer

-

Enzyme solution (or buffer for blank/negative control)

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.[6]

-

-

Initiation of Reaction:

-

To start the reaction, add the 4-MUB working solution to each well. The final concentration of 4-MUB typically ranges from 0.1 to 1 mM, but should be optimized for the specific enzyme.[5]

-

Mix the contents of the wells thoroughly.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the fluorescence of the blank (no enzyme) from the fluorescence readings of the samples.

-

Plot the change in fluorescence intensity over time. The initial linear portion of the curve represents the initial reaction velocity.

-

Enzyme activity can be calculated from the slope of this linear portion and expressed in appropriate units (e.g., RFU/min or converted to moles/min using a 4-methylumbelliferone standard curve).

-

Experimental Workflow

The following diagram illustrates the typical workflow for an enzyme activity assay using this compound.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. By following the safety guidelines and experimental protocols outlined in this guide, scientists can safely and effectively utilize this fluorogenic substrate to gain insights into enzyme function and activity. Proper handling and adherence to established procedures are paramount for ensuring both personal safety and the generation of reliable and reproducible experimental data.

References

- 1. Hydrolysis of this compound: A convenient and sensitive fluorescent assay for lipase activity | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, Fluorogenic butyrate esterase substrate (CAS 17695-46-4) | Abcam [abcam.com]

- 4. chemimpex.com [chemimpex.com]

- 5. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 4-Methylumbelliferyl Butyrate: Sourcing and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-Methylumbelliferyl butyrate (4-MUB), a widely used fluorogenic substrate for the detection and quantification of esterase and lipase activity. This document outlines key suppliers, purchasing options, detailed experimental protocols, and the role of its metabolic product, butyrate, in relevant signaling pathways.

Sourcing and Purchasing of this compound

The procurement of high-purity this compound is critical for reliable and reproducible experimental results. A variety of chemical suppliers offer this compound with different purity grades and in various quantities. Below is a summary of purchasing options from prominent suppliers.

| Supplier | Purity | Available Quantities | Catalog Number(s) |

| Sigma-Aldrich | ≥95% (HPCE) | 1 g, 5 g | 19362 |

| Chem-Impex | ≥99% (HPLC) | 1 g, 5 g, 10 g, 25 g | 21499 |

| AdipoGen Life Sciences | >95% | 5 g, 20 g, 125 g | CDX-M0011-G005, CDX-M0011-G020, CDX-M0011-G125 |

| Santa Cruz Biotechnology | Information not readily available | Information not readily available | sc-215353 |

| The Lab Depot (distributor for Spectrum Chemical) | Information not readily available | 1 g, 5 g | M3033-1GM, M3033-5GM |

| MedChemExpress | >98% | 10 mg, 50 mg, 100 mg | HY-W017657 |

| J&K Scientific | 98% | 1 g, 5 g, 25 g | 380878 |

| BoroPharm Inc. | Information not readily available | 5 g | FM-3D-EM15599 |

| Abcam | >95% | 50 mg, 100 mg | ab145456 |

| Cayman Chemical | ≥98% | 10 mg, 50 mg, 100 mg | 10006623 |

| Thermo Fisher Scientific | Information not readily available | 1 g, 5 g | AC433370010, AC433370050 |

Experimental Applications and Protocols

This compound is a non-fluorescent molecule that is hydrolyzed by esterases and lipases to produce the highly fluorescent product 4-methylumbelliferone (4-MU) and butyrate. The fluorescence of 4-MU can be measured to quantify enzyme activity.

General Principle of Fluorogenic Assay

The enzymatic hydrolysis of 4-MUB is the core of the assay. The reaction releases 4-methylumbelliferone, which exhibits fluorescence with an excitation maximum around 360 nm and an emission maximum around 449 nm.[1] The rate of fluorescence increase is directly proportional to the enzyme activity.

Figure 1. Enzymatic conversion of 4-MUB to fluorescent 4-MU.

Detailed Protocol for Lipase Activity Assay

This protocol is adapted from a miniaturized in-vitro assay for quantifying lipase activity.[2]

Materials:

-

This compound (4-MUB)

-

4-Methylumbelliferone (4-MU) standard

-

Dimethyl sulfoxide (DMSO)

-

0.1 M Phosphate buffer (pH 7.0)

-

Lipase solution (e.g., Candida rugosa lipase)

-

10% o-phosphoric acid

-

Black, clear-bottom 96-well microplate

-

Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 449 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of 4-MUB in DMSO.

-

Prepare a 400 µM stock solution of 4-MU standard in DMSO.

-

Prepare serial dilutions of the 4-MU stock solution in 0.1 M phosphate buffer to generate a standard curve (e.g., ranging from 1.95 µM to 62.5 µM final concentration).

-

Dilute the 10 mM 4-MUB stock solution in 0.1 M phosphate buffer to a working concentration of 0.25 mM.

-

-

Assay Setup:

-

Standard Wells: Add 50 µL of 0.1 M phosphate buffer and 50 µL of each 4-MU standard dilution to respective wells.

-

Blank Wells: Add 100 µL of 0.1 M phosphate buffer.

-

Sample Wells: Add 50 µL of the lipase solution (at the desired concentration, e.g., 10 ng/mL) and 50 µL of 0.1 M phosphate buffer.

-

-

Initiation of Reaction:

-

To the sample wells, add 50 µL of the 0.25 mM 4-MUB working solution to start the reaction.

-

-

Incubation:

-

Incubate the 96-well plate at 37°C for 25 minutes.

-

-

Termination of Reaction:

-

Stop the reaction by adding 50 µL of 10% o-phosphoric acid to all wells.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of all wells using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 449 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from the fluorescence readings of the standard and sample wells.

-

Plot the fluorescence of the 4-MU standards against their concentrations to generate a standard curve.

-

Use the standard curve to determine the concentration of 4-MU produced in the sample wells, which corresponds to the lipase activity.

-

Figure 2. Experimental workflow for the lipase activity assay.

Role in Signaling Pathways

The enzymatic hydrolysis of this compound releases butyrate, a short-chain fatty acid that is a known histone deacetylase (HDAC) inhibitor and a signaling molecule. Butyrate has been shown to influence several key cellular signaling pathways, including the Wnt and MAPK pathways.

Wnt Signaling Pathway

Butyrate can hyperactivate Wnt signaling in colorectal cancer cells, which is linked to the induction of apoptosis. This occurs through the inhibition of HDACs, leading to changes in the expression of Wnt target genes.

Figure 3. Influence of butyrate on the Wnt signaling pathway.

MAPK Signaling Pathway

Butyrate can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is involved in cellular responses such as proliferation, differentiation, and apoptosis. Butyrate's activation of MAPK signaling can lead to changes in mucin secretion and bacterial adherence in colonic epithelial cells.

Figure 4. Modulation of the MAPK signaling pathway by butyrate.

Conclusion

This compound is an indispensable tool for researchers studying esterase and lipase activity. Its high sensitivity and the straightforward nature of the fluorogenic assay make it suitable for a wide range of applications, from basic research to high-throughput screening in drug development. Understanding the downstream effects of its hydrolysis product, butyrate, on cellular signaling pathways further enhances its utility as a research tool, providing insights into the complex interplay between metabolism and cellular regulation. Careful selection of a supplier to ensure high purity and adherence to detailed experimental protocols are paramount for obtaining accurate and meaningful data.

References

A Comprehensive Technical Guide to 4-Methylumbelliferyl Butyrate: Nomenclature, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methylumbelliferyl butyrate, a widely used fluorogenic substrate in biochemical assays. This document details its alternative names, physicochemical properties, and provides a comprehensive experimental protocol for its use in detecting and quantifying esterase and lipase activity.

Nomenclature and Identification

This compound is known by several alternative names in scientific literature and commercial products. A clear understanding of this nomenclature is crucial for accurate literature searches and product identification.

| Identifier Type | Identifier | Source |

| IUPAC Name | (4-methyl-2-oxochromen-7-yl) butanoate | PubChem[1] |

| CAS Number | 17695-46-4 | Santa Cruz Biotechnology[2] |

| Synonym | 4-Methylcoumarin-7-yl butyrate | Santa Cruz Biotechnology[2] |

| Synonym | Butyric acid 4-methylumbelliferyl ester | Chem-Impex[3] |

| Synonym | Butyryl 4-methylumbelliferone | CAS Common Chemistry[4] |

| Synonym | 4-Methylumbelliferone butyrate | CAS Common Chemistry[4] |

| Abbreviation | 4-MUB | PubChem[1] |

| Abbreviation | MU-Bu | Sigma-Aldrich[5] |

| Molecular Formula | C14H14O4 | Santa Cruz Biotechnology[2] |

| Molecular Weight | 246.26 g/mol | Santa Cruz Biotechnology[2] |

Principle of Detection: A Fluorogenic Transformation

This compound is a non-fluorescent molecule. Its utility as a substrate lies in its enzymatic hydrolysis by esterases, such as butyrate esterase and lipase. This reaction cleaves the butyrate group, releasing the highly fluorescent product, 4-methylumbelliferone (4-MU), also known as hymecromone. The intensity of the fluorescence emitted by 4-MU is directly proportional to the enzymatic activity, allowing for sensitive quantification. The fluorescence of 4-MU is pH-dependent, with optimal emission at a higher pH.

References